![molecular formula C14H11N3O2 B1527700 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1185287-60-8](/img/structure/B1527700.png)
1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Overview
Description
1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C14H11N3O2 . It has a molecular weight of 253.26 . This compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is 1S/C14H11N3O2/c18-14(19)12-11-7-4-8-15-13(11)17(16-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) .Physical And Chemical Properties Analysis
1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a solid compound . It has a molecular weight of 253.26 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Functionalization Reactions : The compound has been involved in studies exploring its functionalization reactions. Specifically, the reaction of its acid chloride form with 2,3-diaminopyridine, leading to different products, such as 3H-imidazo[4,5-b]pyridine derivatives. These reactions are significant in the context of synthetic chemistry and can be useful in the development of new chemical entities (Yıldırım, Kandemirli & Demir, 2005).
Organometallic Complexes : This chemical has been used in the synthesis of organometallic complexes, particularly as potential cyclin-dependent kinase (Cdk) inhibitors. These complexes have shown promise in anticancer research (Stepanenko et al., 2011).
N-Oxidation and Substituent Effects : Research has been conducted on the N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine, studying the effects of substituents on the compound's reactivity and properties. These studies contribute to a deeper understanding of the compound's chemical behavior (Dorgan, Parrick & Hardy, 1980).
Biomedical Applications
Cancer Research : The compound's derivatives have been explored for potential anticancer applications. This includes the synthesis of specific derivatives and assessing their cytotoxicity and cell cycle effects in human cancer cells, thereby contributing to oncology research (Stepanenko et al., 2011).
Biomedical Synthesis and Analysis : There is a significant body of work covering the synthesis of 1H-pyrazolo[3,4-b]pyridines, their diverse substituents, and their biomedical applications. This includes understanding the synthetic methods and potential applications in various biomedical fields (Donaire-Arias et al., 2022).
Antiviral Properties : Some derivatives of this compound have been studied for their antiviral properties. This includes the synthesis and screening of derivatives for activities against viruses like Herpes simplex and Mayaro virus, contributing to antiviral drug development (Bernardino et al., 2007).
properties
IUPAC Name |
1-benzylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)12-11-7-4-8-15-13(11)17(16-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDNIXIDTPFIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.